N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.16337692 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereochemical Aspects and Pyrrole Formation
Research by Trofimov et al. (1991) explored the stereochemical aspects of pyrrole formation from substituted piperidin-4-one oximes and acetylene, leading to the formation of substituted pyrrolo[3,2-c]piperidines. This study highlights the importance of stereochemistry in the synthesis of complex heterocyclic compounds, which could be relevant to understanding the synthesis and applications of the compound (Trofimov et al., 1991).
Facile Synthesis Techniques
King (2007) described a facile three-step synthesis method leading to the creation of complex organic molecules, which underscores the significance of efficient synthesis routes in the development of new chemical entities for research and therapeutic applications (King, 2007).
Insecticidal Applications of Pyridine Derivatives
A study by Bakhite et al. (2014) on the synthesis and toxicity of pyridine derivatives against the cowpea aphid demonstrates the potential of pyridine and its derivatives in developing new insecticidal agents. This could suggest possible applications of related compounds in agriculture and pest control (Bakhite et al., 2014).
Structural Aspects and Properties of Isoquinoline Derivatives
Research by Karmakar et al. (2007) on the structural aspects of amide-containing isoquinoline derivatives provides insights into the molecular interactions and properties of such compounds, which can be crucial for their applications in materials science and pharmacology (Karmakar et al., 2007).
Antimicrobial Activity of Piperidinyl Isoquinolines
Zaki et al. (2019) investigated the synthesis and antimicrobial activity of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines, indicating the potential use of such compounds in the development of new antimicrobial agents (Zaki et al., 2019).
Properties
IUPAC Name |
N-[(3S,4R)-1-isoquinolin-1-yl-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-7-8-19(25-13)17-11-23(12-18(17)22-14(2)24)20-16-6-4-3-5-15(16)9-10-21-20/h3-10,17-18H,11-12H2,1-2H3,(H,22,24)/t17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMZHJCZLDDVQP-QZTJIDSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CN(CC2NC(=O)C)C3=NC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)[C@@H]2CN(C[C@H]2NC(=O)C)C3=NC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.